(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often found in nucleic acids, vitamins, and other biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine typically involves the reaction of β-dicarbonyl compounds with dicyandiamide in the presence of a catalyst such as nickel acetate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of recyclable and green catalysts, such as HPA-Montmorillonite-KSF, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydropyrimidines. Substitution reactions can result in various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-acetyl(ethoxycarbonyl)pyrimidine: Similar in structure but with amino groups instead of hydroxyl groups.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine is unique due to the presence of both hydroxyl and ethoxycarbonyl groups, which can influence its reactivity and biological activity. The fluorine atom in the phenyl ring also adds to its uniqueness, as it can affect the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-2-20-12(18)8-4-3-7(5-10(8)14)9-6-15-13(19)16-11(9)17/h3-6H,2H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZZRKWKUZBMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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